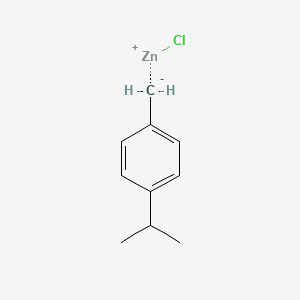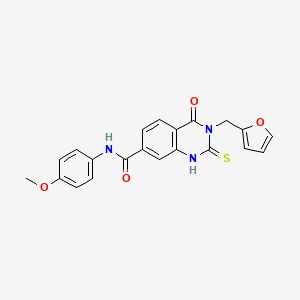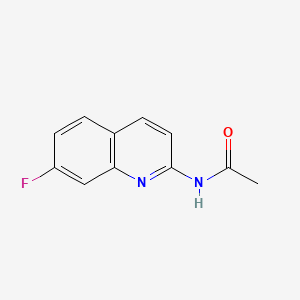
4-iso-Propylbenzylzinc chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iso-Propylbenzylzinc chloride is an organozinc compound with the molecular formula C10H13ClZn. It is commonly used in organic synthesis as a reagent for various chemical transformations. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-iso-Propylbenzylzinc chloride can be synthesized through the reaction of 4-iso-propylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
4-iso-Propylbenzyl chloride+Zn→4-iso-Propylbenzylzinc chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-iso-Propylbenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base.
Cross-Coupling: Palladium or nickel catalysts are often used in cross-coupling reactions. The reaction conditions usually involve heating and the presence of a ligand to stabilize the catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a cross-coupling reaction with an aryl halide, the product would be an aryl-alkyl compound.
Wissenschaftliche Forschungsanwendungen
4-iso-Propylbenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be used to modify biological molecules for research purposes.
Industry: It is used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-iso-Propylbenzylzinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or cross-coupling. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-iso-Propylbenzyl chloride
- 4-tert-Butylbenzyl chloride
- 4-Ethylbenzyl chloride
Uniqueness
4-iso-Propylbenzylzinc chloride is unique due to its specific reactivity and the ability to form stable organozinc intermediates. This makes it particularly valuable in synthetic organic chemistry for the formation of carbon-carbon bonds and other complex transformations.
Eigenschaften
Molekularformel |
C10H13ClZn |
|---|---|
Molekulargewicht |
234.0 g/mol |
IUPAC-Name |
chlorozinc(1+);1-methanidyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13.ClH.Zn/c1-8(2)10-6-4-9(3)5-7-10;;/h4-8H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
CZPRHANGJHTFLM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)[CH2-].Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![D-Aspartic acid, N-[[5-[5-(aMinoiMinoMethyl)-1H-benziMidazol-2-yl]-5'-(aMinosulfonyl)-2',6-dihydroxy[1,1'-biphenyl]-3-yl]acetyl]-(9CI)](/img/structure/B14114152.png)
![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14114157.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14114166.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114175.png)

![6'-Bromo-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-2-carboxylic acid](/img/structure/B14114198.png)
![4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14114206.png)
![Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B14114215.png)

